4-(3-Ethoxyphenyl)-3,3-dimethylpyrrolidine
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Overview
Description
4-(3-Ethoxyphenyl)-3,3-dimethylpyrrolidine is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis
The Michael reaction of chiral secondary enaminoesters with nitroethylenes, leading to the synthesis of various pyrrolidine derivatives, showcases the potential of compounds structurally related to 4-(3-ethoxyphenyl)-3,3-dimethylpyrrolidine in enantioselective syntheses. These reactions yield products with good to excellent diastereoselectivity, paving the way for the synthesis of complex molecules with defined stereochemistry, such as ethyl (2R,3S,4S)-2,4-dimethylpyrrolidine-3-carboxylate (Revial et al., 2000).
Precursors for Ligand Synthesis
The development of methods for synthesizing 1,2,5-substituted 4-phosphoryl-3-formylpyrroles opens avenues for creating chiral bidentate phosphine ligands, indicating the role of structurally similar compounds in the synthesis of precursors for complex ligands. These methodologies highlight the versatility of compounds like this compound in synthetic chemistry, contributing to the advancement of ligand synthesis (R. Smaliy et al., 2013).
Photophysical Properties
Research into the photophysical properties of a new 4-aza-indole derivative suggests the utility of compounds with similar structures in applications such as bio- or analytical sensors and optoelectronic devices. The study of such compounds' behavior in various solvents, showing reverse solvatochromism and high quantum yields, underscores their potential in developing new materials for technological applications (Ebru Bozkurt et al., 2018).
Antimicrobial Activity
The synthesis and evaluation of 6-(substituted amino)-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinones for antimicrobial activity illustrate the potential biomedical applications of structurally related compounds. The ability to modify these compounds and test them against various microbes indicates their significance in developing new antimicrobial agents (N. Patel et al., 2010).
Optoelectronic and Charge Transport Properties
Investigations into the optoelectronic and charge transport properties of Pechmann dyes, derived from processes involving compounds similar to this compound, demonstrate their potential as efficient materials for organic light-emitting diodes (OLEDs). Such studies highlight the role of these compounds in the development of new materials for electronic and photonic devices (Nuha Wazzan et al., 2019).
Properties
IUPAC Name |
4-(3-ethoxyphenyl)-3,3-dimethylpyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-4-16-12-7-5-6-11(8-12)13-9-15-10-14(13,2)3/h5-8,13,15H,4,9-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUBIKNWELLUGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CNCC2(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.